5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid
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Overview
Description
5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline compounds .
Scientific Research Applications
5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism by which 5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 5-Chloro-2-phenylquinoline
- 4-Hydroxy-2-phenylquinoline
Uniqueness
5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid stands out due to the presence of both chloro and hydroxy functional groups, which enhance its reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C16H10ClNO3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
5-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-10-7-4-8-11-12(10)15(19)13(16(20)21)14(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
JIOXNSAISRTMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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